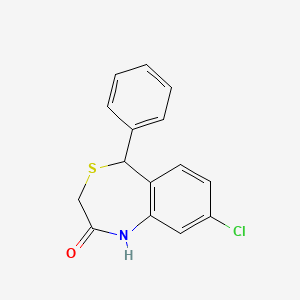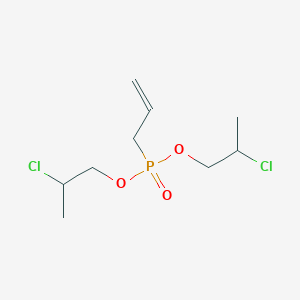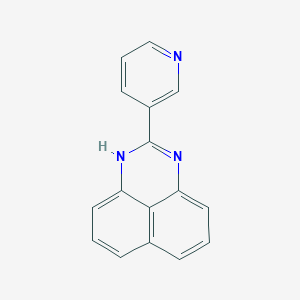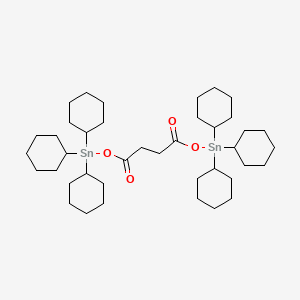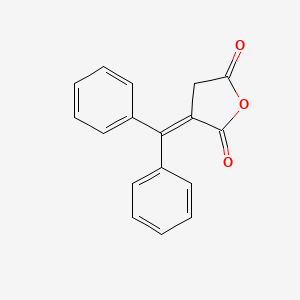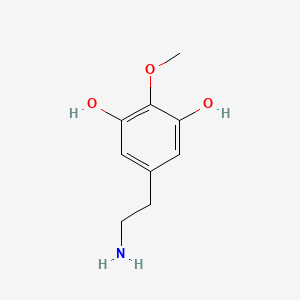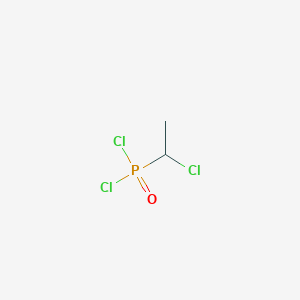
(1-Chloroethyl)phosphonic dichloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-Chloroethyl)phosphonic dichloride is an organophosphorus compound with the chemical formula C2H5Cl3P It is a derivative of phosphonic acid and contains a chloroethyl group attached to the phosphorus atom
准备方法
Synthetic Routes and Reaction Conditions
(1-Chloroethyl)phosphonic dichloride can be synthesized through the reaction of phosphorus trichloride with ethylene oxide. The reaction proceeds as follows:
PCl3+C2H4O→C2H5Cl3P
This reaction typically requires controlled conditions, including a suitable solvent and temperature regulation to ensure the desired product is obtained with high yield.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactors where phosphorus trichloride and ethylene oxide are reacted under carefully monitored conditions. The process may include steps for purification and isolation of the final product to meet industry standards.
化学反应分析
Types of Reactions
(1-Chloroethyl)phosphonic dichloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as hydroxyl groups, leading to the formation of different phosphonic acid derivatives.
Hydrolysis: In the presence of water, this compound can hydrolyze to form (1-Chloroethyl)phosphonic acid and hydrochloric acid.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include alcohols, amines, and thiols.
Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions, depending on the desired rate and extent of the reaction.
Major Products Formed
(1-Chloroethyl)phosphonic acid: Formed through hydrolysis.
Various phosphonic acid derivatives: Formed through substitution reactions with different nucleophiles.
科学研究应用
(1-Chloroethyl)phosphonic dichloride has several applications in scientific research:
Chemistry: Used as a reagent in the synthesis of organophosphorus compounds and as an intermediate in the production of other chemicals.
Agriculture: Employed in the synthesis of plant growth regulators, such as ethephon, which releases ethylene to promote ripening and abscission in crops.
Biology and Medicine: Investigated for its potential use in the development of pharmaceuticals and as a tool in biochemical studies.
作用机制
The mechanism of action of (1-Chloroethyl)phosphonic dichloride involves its reactivity with nucleophiles, leading to the formation of phosphonic acid derivatives. In biological systems, compounds derived from this compound, such as ethephon, release ethylene, which acts as a plant hormone to regulate growth and development.
相似化合物的比较
Similar Compounds
(2-Chloroethyl)phosphonic acid: Another organophosphorus compound with similar reactivity and applications.
Phosphonic acid: The parent compound of (1-Chloroethyl)phosphonic dichloride, used in various chemical reactions and industrial applications.
Uniqueness
This compound is unique due to its specific structure, which allows for targeted reactivity and the formation of specific derivatives. Its ability to release ethylene makes it particularly valuable in agricultural applications.
属性
CAS 编号 |
22864-41-1 |
|---|---|
分子式 |
C2H4Cl3OP |
分子量 |
181.38 g/mol |
IUPAC 名称 |
1-chloro-1-dichlorophosphorylethane |
InChI |
InChI=1S/C2H4Cl3OP/c1-2(3)7(4,5)6/h2H,1H3 |
InChI 键 |
SPYUGXBMJVRZBP-UHFFFAOYSA-N |
规范 SMILES |
CC(P(=O)(Cl)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-tert-butyl-2-[(E)-phenyldiazenyl]phenol](/img/structure/B14712669.png)
silane](/img/structure/B14712674.png)

![5-[[(2,5-Dioxo-1-phenyl-imidazolidin-4-yl)methyldisulfanyl]methyl]-3-phenyl-imidazolidine-2,4-dione](/img/structure/B14712690.png)

